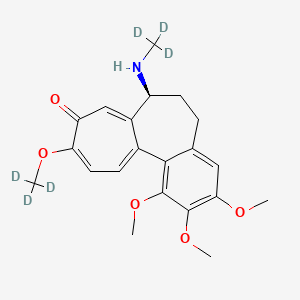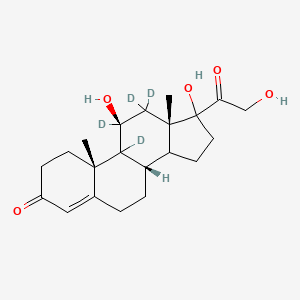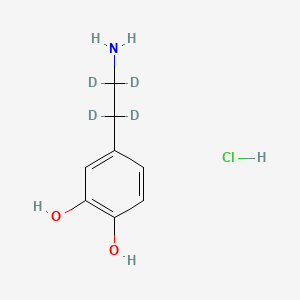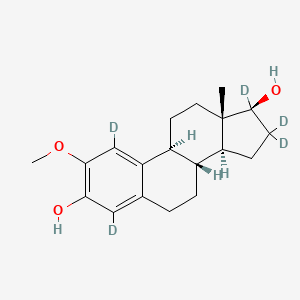
5-Hydroxy Omeprazole-(Pyridyl)-d3
Overview
Description
5-Hydroxy Omeprazole-(Pyridyl)-d3: is a deuterated derivative of 5-Hydroxy Omeprazole, which is a metabolite of Omeprazole. Omeprazole is a proton pump inhibitor widely used to treat gastric hyperacidity and related conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Omeprazole due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Omeprazole-(Pyridyl)-d3 typically involves the deuteration of 5-Hydroxy Omeprazole. The process begins with the preparation of 5-Hydroxy Omeprazole, which can be synthesized through the oxidation of Omeprazole using oxidizing agents such as hydrogen peroxide or potassium permanganate. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents like deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Omeprazole-(Pyridyl)-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents.
Reduction: Reduction of the sulfoxide group to sulfide.
Substitution: Nucleophilic substitution reactions at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under basic conditions.
Major Products:
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole sulfide.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is used as a reference standard in analytical chemistry for the quantification and identification of Omeprazole metabolites in biological samples.
Biology: In biological research, it is used to study the metabolic pathways and enzyme interactions involved in the metabolism of Omeprazole. It helps in understanding the role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole. It aids in optimizing dosing regimens and improving therapeutic efficacy.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
Mechanism of Action
5-Hydroxy Omeprazole-(Pyridyl)-d3 exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells, leading to a reduction in gastric acid secretion. The deuterated form allows for precise tracking and analysis of the compound’s interaction with the proton pump and its subsequent metabolic pathways. The molecular targets include the proton pump itself and the cytochrome P450 enzymes involved in its metabolism.
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
5-Hydroxy Omeprazole: The non-deuterated metabolite of Omeprazole.
Omeprazole Sulfone: An oxidized metabolite of Omeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts.
Properties
IUPAC Name |
[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














